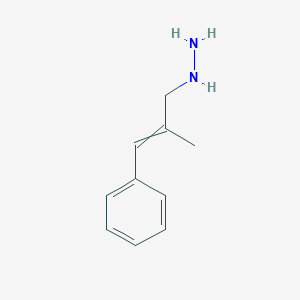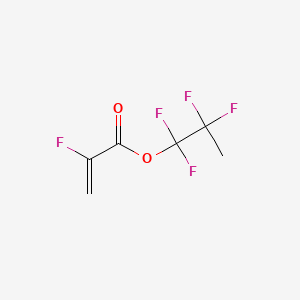
1,1,2,2-Tetrafluoropropyl 2-fluoroprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,2,2-Tetrafluoropropyl 2-fluoroprop-2-enoate is a fluorinated organic compound with significant applications in various fields. Its unique structure, characterized by multiple fluorine atoms, imparts distinctive chemical and physical properties, making it valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2-Tetrafluoropropyl 2-fluoroprop-2-enoate typically involves the esterification of 1,1,2,2-tetrafluoropropanol with 2-fluoroprop-2-enoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions to ensure complete esterification. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound involves continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as column chromatography, ensures the consistent production of high-quality compounds.
Chemical Reactions Analysis
Types of Reactions
1,1,2,2-Tetrafluoropropyl 2-fluoroprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions, typically using hydrogen gas in the presence of a palladium catalyst, can convert the compound into its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms are replaced by other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
1,1,2,2-Tetrafluoropropyl 2-fluoroprop-2-enoate finds applications in several scientific research areas:
Chemistry: Used as a building block in the synthesis of complex fluorinated compounds, which are valuable in materials science and catalysis.
Biology: Employed in the development of fluorinated biomolecules for studying enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug design, particularly in the development of fluorinated pharmaceuticals with enhanced metabolic stability.
Industry: Utilized in the production of specialty polymers and coatings with unique properties, such as high thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of 1,1,2,2-Tetrafluoropropyl 2-fluoroprop-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances the compound’s binding affinity and selectivity, leading to more potent biological effects. The pathways involved often include the inhibition or activation of enzymatic activities, modulation of receptor functions, and alteration of cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
2,2,3,3-Tetrafluoropropyl methacrylate: Similar in structure but differs in the position and number of fluorine atoms.
1,1,2,2-Tetrafluoroethane: A simpler fluorinated compound with fewer carbon atoms.
1,1,2,2-Tetrafluoroethyl 2,2,3,3-Tetrafluoropropyl Ether: Contains additional ether linkage, providing different chemical properties.
Uniqueness
1,1,2,2-Tetrafluoropropyl 2-fluoroprop-2-enoate stands out due to its unique combination of fluorine atoms and the presence of both ester and alkene functional groups. This combination imparts distinctive reactivity and stability, making it a versatile compound for various applications.
Properties
Molecular Formula |
C6H5F5O2 |
|---|---|
Molecular Weight |
204.09 g/mol |
IUPAC Name |
1,1,2,2-tetrafluoropropyl 2-fluoroprop-2-enoate |
InChI |
InChI=1S/C6H5F5O2/c1-3(7)4(12)13-6(10,11)5(2,8)9/h1H2,2H3 |
InChI Key |
WGOHPPPRPSWXBK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(OC(=O)C(=C)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-[(trimethylsilyl)oxy]pent-4-enoate](/img/structure/B14348649.png)
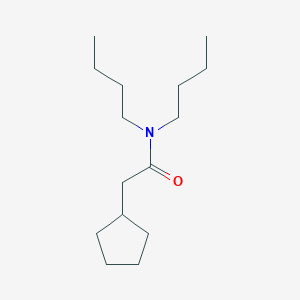
![ethyl N-[4-(4-nitrophenyl)sulfonylphenyl]carbamate](/img/structure/B14348663.png)
![1,4-Bis[(4-hydroxyphenyl)sulfanyl]butane-2,3-diol](/img/structure/B14348668.png)



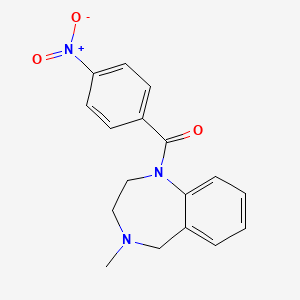
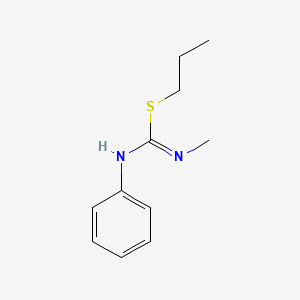
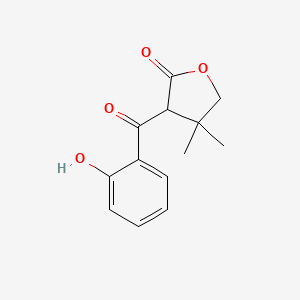
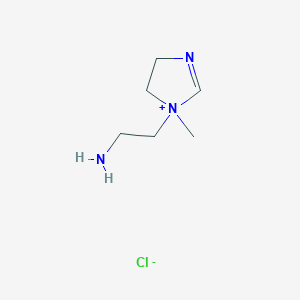
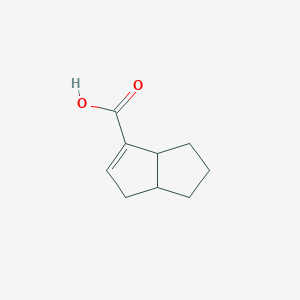
![N-[4-(Diethylamino)-2-methylphenyl]-N'-(2-hydroxyphenyl)urea](/img/structure/B14348710.png)
